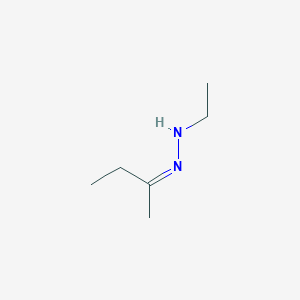
2-Butanone ethyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone ethyl hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry
Derivatization Agent:
2-Butanone ethyl hydrazone is primarily used as a derivatizing agent for the detection and quantification of carbonyl compounds. It reacts with aldehydes and ketones to form stable hydrazone derivatives, which can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
Table 1: Comparison of Derivatizing Agents for Carbonyl Detection
| Derivatizing Agent | Type of Reaction | Stability of Derivative | Detection Method |
|---|---|---|---|
| This compound | Nucleophilic addition | High | GC, HPLC |
| 2,4-Dinitrophenylhydrazine | Nucleophilic addition | Moderate | UV-Vis, HPLC |
| Phenylhydrazine | Nucleophilic addition | Low | GC |
Medicinal Chemistry
Cytotoxicity Studies:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human cancer cells through mechanisms involving oxidative stress .
Case Study: Cytotoxicity Assay
- Objective: Evaluate the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Methodology: MTT assays were conducted using varying concentrations of the compound.
- Findings: The compound showed a dose-dependent reduction in cell viability with IC50 values around 20 µM for MCF-7 and 25 µM for A549 cells.
Antimicrobial Applications
Antimicrobial Activity:
this compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study: Antimicrobial Efficacy
- Objective: Assess antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology: Disk diffusion method was employed to determine inhibition zones.
- Findings: Significant inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL were observed.
Industrial Applications
Synthesis of Pharmaceuticals:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in drug development processes .
特性
CAS番号 |
16713-35-2 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
InChIキー |
PCKXYWXISYJOTB-VURMDHGXSA-N |
SMILES |
CCC(=NNCC)C |
異性体SMILES |
CC/C(=N\NCC)/C |
正規SMILES |
CCC(=NNCC)C |
同義語 |
2-Butanone ethyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















